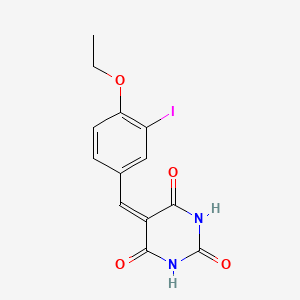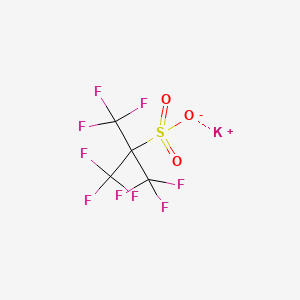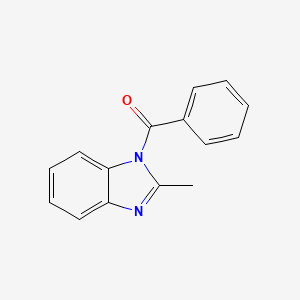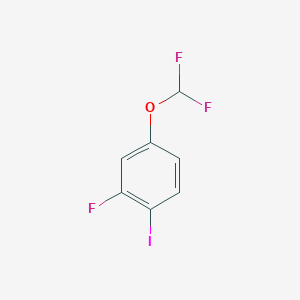
4-(Difluoromethoxy)-2-fluoro-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-2-fluoro-1-iodobenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, fluoro, and iodo groups
Métodos De Preparación
The synthesis of 4-(Difluoromethoxy)-2-fluoro-1-iodobenzene typically involves multiple steps. One common method starts with the iodination of a difluoromethoxy-substituted benzene derivative. The reaction conditions often involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. Industrial production methods may involve continuous flow processes to enhance yield and reduce costs .
Análisis De Reacciones Químicas
4-(Difluoromethoxy)-2-fluoro-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may yield difluoromethoxy-substituted benzoic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-2-fluoro-1-iodobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules that can act as inhibitors or modulators of specific biological pathways.
Industry: It is employed in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-2-fluoro-1-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the fluoro and iodo groups can influence its pharmacokinetic properties .
Comparación Con Compuestos Similares
4-(Difluoromethoxy)-2-fluoro-1-iodobenzene can be compared with other similar compounds, such as:
4-(Difluoromethoxy)phenyl isocyanate: This compound also features a difluoromethoxy group but has an isocyanate functional group instead of iodine.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group and are used in the synthesis of nitrogen-containing heterocycles
Propiedades
Fórmula molecular |
C7H4F3IO |
|---|---|
Peso molecular |
288.01 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-2-fluoro-1-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H |
Clave InChI |
WJATZCSHEOHPLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12500405.png)
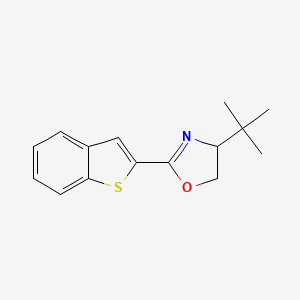
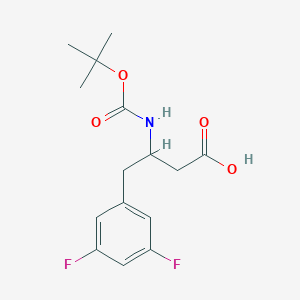
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12500418.png)
![2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole](/img/structure/B12500425.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12500437.png)
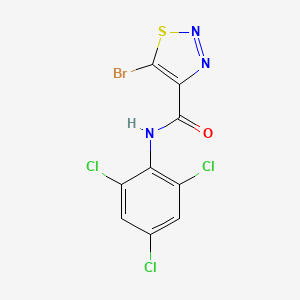
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12500449.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12500453.png)
![N-[4-(acetylamino)phenyl]-2-(3-cyano-1H-indol-1-yl)acetamide](/img/structure/B12500454.png)
![Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid](/img/structure/B12500461.png)
